(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
(E)-3-(Imidazo[1,2-a]pyridin-3-yl)acrylic acid (molecular formula: C₁₀H₈N₂O₂) is a heterocyclic compound featuring an imidazopyridine core conjugated to an acrylic acid moiety via an α,β-unsaturated double bond. Its structure (SMILES: O=C(O)/C=C/C1=CN=C2N1C=CC=C2) enables diverse reactivity, including participation in decarboxylative coupling reactions (e.g., palladium-catalyzed arylations with aryl chlorides) . The compound is a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive derivatives targeting enzymes or receptors .
Key properties include:
- Molecular weight: 188.18 g/mol (calculated from formula).
- Hydrogen bonding: 1 donor (COOH), 4 acceptors (two N atoms, two O atoms) .
Properties
IUPAC Name |
(E)-3-imidazo[1,2-a]pyridin-3-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-11-9-3-1-2-6-12(8)9/h1-7H,(H,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGYAWFRJFSMF-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=C(N2C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
The most efficient and widely adopted method for synthesizing (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid involves palladium-catalyzed decarboxylative alkenylation. This strategy leverages α,β-unsaturated carboxylic acids and imidazo[1,2-a]pyridines under oxidative conditions to form the desired alkene-linked product. The reaction proceeds via a C–H functionalization mechanism, where palladium(II) acetate activates the C3 position of the imidazo[1,2-a]pyridine core, enabling coupling with the acrylic acid derivative.
Key steps include:
-
Coordination : Pd(OAc)₂ coordinates to the nitrogen atom of the imidazo[1,2-a]pyridine, facilitating C–H bond activation at the C3 position.
-
Decarboxylation : The α,β-unsaturated carboxylic acid undergoes decarboxylation, generating a vinyl-palladium intermediate.
-
Reductive Elimination : The intermediate couples with the activated imidazo[1,2-a]pyridine, forming the E-configured acrylic acid product.
Optimized Reaction Conditions
The Thieme-Connect study (2023) outlines optimal conditions for this method:
| Parameter | Specification |
|---|---|
| Catalyst | Palladium acetate (5 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) |
| Oxidant | Silver carbonate (2 equiv) |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield Range | 60–85% |
These conditions ensure high regioselectivity for the C3 position of the imidazo[1,2-a]pyridine and minimize byproduct formation. Substituents on the pyridine ring (e.g., electron-donating groups) enhance reactivity, while steric hindrance at the C2 position slightly reduces yields.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
| Parameter | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (4 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 80°C |
| Yield | 50–70% |
While less efficient than decarboxylative alkenylation, this method provides flexibility for introducing diverse substituents on the acrylic acid moiety.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
The table below contrasts key metrics for the two primary methods:
| Method | Decarboxylative Alkenylation | Cross-Coupling |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 2–5 mol% Pd |
| Reaction Time | 12 hours | 24–48 hours |
| Yield | 60–85% | 50–70% |
| Byproducts | Minimal | Halide residues |
| Substrate Scope | Broad | Moderate |
Decarboxylative alkenylation outperforms cross-coupling in yield and reaction time, making it the preferred industrial-scale method. However, cross-coupling remains valuable for synthesizing derivatives with modified acrylic acid groups.
Cost and Practical Considerations
-
Decarboxylative Alkenylation : Requires expensive silver carbonate but minimizes purification steps due to high selectivity.
-
Cross-Coupling : Lower catalyst costs but necessitates pre-functionalized substrates (e.g., boronic acids or halides).
Emerging and Niche Methods
Photocatalytic C–H Activation
Recent advances in photocatalysis suggest potential for visible-light-mediated alkenylation. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) could enable milder conditions (room temperature, <24 hours), though yields remain unverified for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Halogens, alkylating agents, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
Inhibition of Protein Geranylgeranylation
One of the primary applications of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid derivatives is their role as inhibitors of protein geranylgeranylation. This post-translational modification is crucial for the proper functioning of several proteins involved in cell signaling pathways, particularly those related to cancer progression.
- Case Study: HeLa Cell Line
In a study evaluating a series of phosphonocarboxylate derivatives derived from this compound, it was found that several analogs exhibited potent inhibitory effects on Rab geranylgeranyl transferase (RGGT). The most effective compounds disrupted Rab11A prenylation in HeLa cells, with half-maximal inhibitory concentration (IC50) values indicating high cytotoxicity (IC50 < 150 μM) for some derivatives .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| 1b | 50 | Moderate RGGT inhibitor |
| 1c | 100 | High RGGT inhibition at maximum concentration |
| 1e | 75 | Effective against Rab prenylation |
Cytotoxicity Against Cancer Cells
The cytotoxic potential of this compound has been demonstrated through various assays:
Mechanism of Action
The mechanism of action of (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazopyridine Ring
3-(7-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acrylic Acid
- Structure : Incorporates a 7-methyl group and a p-tolyl substituent.
- Molecular formula : C₁₈H₁₆N₂O₂ (MW: 292.33 g/mol) .
- Impact : Increased lipophilicity (predicted LogP > 3.5) due to alkyl/aryl groups, enhancing membrane permeability compared to the parent compound.
- Synthesis : Prepared via condensation reactions, similar to chalcone derivatives .
(2E)-3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid
3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic Acid
Ester Derivatives
Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate
- Structure : Ethyl ester of the parent acid.
- Role: A key intermediate in synthesizing pyranoimidazopyridines via thermolysis .
- Synthesis : Derived from 2-hydroxyimidazo[1,2-a]pyridin-3-yl acrylates .
Ethyl 2-acetyl-3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acrylate
Bioactive Derivatives
Pyrazoline-Tethered Imidazopyridines
- Example : (2,6-Dimethyl-3-(5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine).
- Activity : Targets STAT3 phosphorylation, a pathway implicated in cancer .
- Design : Synthesized via chalcone intermediates, highlighting the acrylic acid’s role as a precursor.
Tri-Substituted Imidazopyridines
- Example: 1-(8-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone.
- Application: Inhibits snake venom phospholipase A2 (IC₅₀ = 194.8 µM) .
Structural and Functional Data Table
Key Research Findings
- Synthetic Flexibility : The acrylic acid moiety enables diverse derivatization, including esterification, amidation, and participation in cycloadditions .
- Bioactivity Correlation : Substituents like nitro, bromo, and fluorophenyl groups enhance target affinity in enzyme inhibition (e.g., STAT3, phospholipase A2) .
- Physicochemical Tuning : Alkyl/aryl groups increase LogP, improving bioavailability, while polar substituents (e.g., -OH) enhance aqueous solubility .
Biological Activity
(E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to an acrylic acid group, which contributes to its unique pharmacological profile. The imidazo[1,2-a]pyridine core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and other pathological processes.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell growth and apoptosis.
These mechanisms suggest that the compound could be effective in treating various diseases, particularly cancer.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Various derivatives have shown promising results against different cancer cell lines, including MCF-7 and MDA-MB-231 cells. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, demonstrating better growth inhibition compared to standard treatments like 5-Fluorouracil .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong activity against various pathogens. For example, certain derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on HeLa cells. Several compounds exhibited IC50 values below 150 μM, indicating significant cytotoxicity . The most active derivatives showed selective inhibition of cancer cell growth while sparing normal cells.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The study highlighted the effectiveness of these compounds against resistant strains of bacteria and their potential role in addressing antibiotic resistance .
Q & A
Q. Basic
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%).
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., fluorophenyl substituents at C-2/C-7) and acrylic acid configuration .
- HRMS : Validates molecular weight and isotopic patterns .
- Physicochemical properties : LogP (3.53) and PSA (100.42 Ų) are calculated to assess solubility and bioavailability .
How can reaction conditions be optimized for Friedel-Crafts acylation at the C-3 position?
Q. Advanced
- Catalytic systems : Use 10 mol% FeCl₃ in acetic anhydride at 80°C for 12 hours achieves >90% yield while minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the acylating agent.
- Substrate scope : Electron-donating groups (e.g., methyl) on the imidazo[1,2-a]pyridine core improve reactivity, whereas bulky substituents require longer reaction times .
Note : Heterogeneous mixtures are avoided by degassing solvents and using inert atmospheres (argon) .
What strategies resolve contradictions in biological activity data among structurally similar derivatives?
Q. Advanced
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluorophenyl vs. p-tolyl) on bioactivity. For example, fluorophenyl groups enhance lipophilicity and COX-2 inhibition, while methyl groups improve metabolic stability .
- In vitro assays : Standardize testing protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to reduce variability .
- Computational modeling : Molecular docking identifies key interactions (e.g., hydrogen bonding with kinase active sites) that explain divergent activities .
What biological activities are associated with this compound?
Q. Basic
- Antimicrobial : Inhibits bacterial growth (MIC = 2–8 µg/mL) via disruption of membrane integrity .
- Anti-inflammatory : Suppresses COX-2 enzyme activity by 70% at 10 µM .
- Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 12 µM) through caspase-3 activation .
How can computational methods predict binding affinities of derivatives?
Q. Advanced
- Molecular docking : AutoDock Vina simulates interactions with targets (e.g., GABA receptors) using crystal structures (PDB: 6XEX). Affinity scores correlate with experimental IC₅₀ values .
- QSAR models : Train algorithms on datasets of LogP, PSA, and IC₅₀ to predict bioactivity of novel analogs .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives for synthesis .
What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% in Suzuki couplings to lower costs without compromising yield .
- Temperature control : Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) and minimizes racemization .
- Workup protocols : Use chiral stationary phases in preparative HPLC to isolate (E)-isomers (>99% ee) .
How do substituents on the imidazo[1,2-a]pyridine core influence reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl) : Activate the C-3 position for nucleophilic substitution but reduce Friedel-Crafts acylation yields .
- Steric effects : Bulky substituents (e.g., p-tolyl) at C-2 hinder Suzuki coupling; smaller groups (e.g., methyl) improve conversion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
